molecular formula C9H6N2O2 B7964335 Quinazoline-8-carboxylic acid

Quinazoline-8-carboxylic acid

Cat. No.: B7964335
M. Wt: 174.16 g/mol
InChI Key: UPGZAERNNNZSPM-UHFFFAOYSA-N
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Description

Quinazoline-8-carboxylic acid (CAS 1783401-69-3) is a high-purity, white to off-white crystalline powder serving as a versatile building block in medicinal chemistry and drug discovery research. This organic compound features a fused quinazoline heterocyclic core, a structure recognized as a privileged scaffold in pharmacology due to its diverse biological activities . The carboxylic acid functional group at the 8-position allows for further synthetic modification, making it a valuable intermediate for constructing more complex molecules . Researchers utilize this compound as a key precursor in the synthesis of novel bioactive agents. Its applications span the development of potential anticancer therapies, as the quinazoline core is a common feature in several approved kinase inhibitors and investigated carbonic anhydrase inhibitors . Furthermore, historical research published in the Journal of Medicinal Chemistry has demonstrated that closely related structural analogues, specifically 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, exhibit significant oral antiallergy activity, surpassing standard treatments like cromolyn sodium in animal models . This underscores the potential of the quinazoline-carboxylic acid motif in developing therapeutic agents for various diseases. The compound is provided for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

quinazoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGZAERNNNZSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-8-carboxylic acid typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with formamide under high-temperature conditions to yield this compound. Another approach involves the use of isatoic anhydride and amines, followed by cyclization.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and quinazoline ring undergo oxidation under controlled conditions:

  • Potassium permanganate in acidic media oxidizes the quinazoline ring to form 8-carboxyquinazoline-N-oxide derivatives, which exhibit enhanced electrophilicity .

  • Chromium trioxide selectively oxidizes methyl substituents on the ring to carboxyl groups, enabling further functionalization .

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂SO₄, 80°CQuinazoline-8-carboxylic acid N-oxide72–85
CrO₃Acetic acid, reflux2-Methylthis compound → 2-carboxy derivative68

Reduction Reactions

Reduction pathways modify both the ring system and substituents:

  • Lithium aluminum hydride reduces the carboxylic acid group to a hydroxymethyl group, yielding 8-(hydroxymethyl)quinazoline .

  • Catalytic hydrogenation (Pd/C, H₂) partially saturates the quinazoline ring, forming 1,2,3,4-tetrahydroquinazoline derivatives .

Key applications include synthesizing intermediates for anticonvulsant drug candidates .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive ring positions:

Electrophilic Aromatic Substitution

  • Halogenation : Bromine in acetic acid substitutes at position 2 or 4, producing 2-bromo- or 4-bromothis compound .

  • Nitration : Fuming HNO₃ at 0°C introduces nitro groups at position 6, enabling subsequent reduction to amino derivatives .

Nucleophilic Substitution

  • Amination : Reaction with ammonia or amines at 120–150°C replaces halogens with amino groups, forming bioactive analogues .

Reaction TypeReagentPosition ModifiedApplication
BrominationBr₂/AcOHC2 or C4Anticancer agent synthesis
AminationNH₃/EtOHC4Antibacterial scaffolds

Cyclization and Coupling Reactions

This compound participates in multicomponent reactions to form complex heterocycles:

Ruthenium-Catalyzed Dehydrogenative Coupling

  • Reacts with 2-aminophenyl ketones and amines under [Ru] / L catalysis to yield polycyclic quinazolines with antitumor activity (IC₅₀ = 7.52 μM against HeLa cells) .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

  • Esterification : Thionyl chloride/methanol converts the acid to methyl ester, improving lipid solubility for drug delivery .

  • Amidation : Coupling with amines using EDC/HOBt forms amides with enhanced CA IX/XII inhibitory activity (Kᵢ = 12–45 nM) .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

  • 2-Bromo derivatives show 15× increased tubulin polymerization inhibition compared to parent compounds .

  • 8-Carboxamido analogues exhibit submicromolar binding affinity to Aurora A kinase, a cancer therapy target .

Scientific Research Applications

Chemical Synthesis Applications

Quinazoline-8-carboxylic acid serves as a precursor for synthesizing various heterocyclic compounds. It is utilized in developing new synthetic methodologies, including:

  • Heterocycle Formation : The compound is instrumental in synthesizing complex heterocycles that have significant biological activity.
  • Functionalization : It can undergo oxidation and reduction reactions to form derivatives with varied substituents, enhancing its biological properties.

Common Reagents and Conditions

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate, chromium trioxideQuinazoline derivatives
ReductionLithium aluminum hydride, sodium borohydrideReduced quinazoline compounds
SubstitutionHalogens, alkyl halidesSubstituted quinazolines with diverse activities

Biological Applications

This compound is studied for its potential as a bioactive molecule with various pharmacological properties:

  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Several studies have demonstrated its potential in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. This compound showed potent activity against MCF-7 cancer cells, inducing apoptosis at an IC50 of 168.78 µM. Molecular docking studies revealed significant binding interactions with key amino acids in target enzymes, suggesting its potential as an Aurora A kinase inhibitor .

Pharmaceutical Applications

The therapeutic potential of quinazoline derivatives extends to drug development aimed at treating diseases such as cancer and inflammatory disorders. Notable findings include:

  • Combination Therapies : Quinazoline derivatives are being explored in combination with other compounds to enhance therapeutic efficacy against various cancers .
  • Selective Kinase Inhibition : Compounds derived from this compound have shown promise as selective inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression .

Industrial Applications

In the pharmaceutical and agrochemical industries, this compound is utilized for developing new drugs and pesticides. Its derivatives are being researched for their roles in:

  • Drug Formulation : Incorporating quinazoline derivatives into formulations aimed at improving drug delivery and efficacy.
  • Agrochemical Development : Exploring the use of quinazoline structures in designing novel pesticides with enhanced activity against agricultural pests.

Mechanism of Action

The mechanism of action of quinazoline-8-carboxylic acid and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The binding of these compounds to the active site of the enzyme disrupts its function, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Quinoline-8-Carboxylic Acid

Structure: Quinoline-8-carboxylic acid (CAS 86-59-9) has a single nitrogen atom in its bicyclic ring, differing from quinazoline’s two nitrogen atoms.

  • Molecular Formula: C₁₀H₇NO₂; Molecular Weight: 173.17 g/mol .
  • Bioactivity: Exhibits antibacterial properties, particularly in fluoroquinolone derivatives like ciprofloxacin .
  • Synthesis: Prepared via reduction of 7-azido-8-nitroquinoline precursors followed by cyclocondensation reactions .

Pyrido[2,3-f]quinoxaline-8-Carboxylates

Structure: Fused tricyclic systems combining pyridine and quinoxaline moieties.

  • Bioactivity: Ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates demonstrate antitumor and antituberculosis activities .
  • Synthesis: Site-selective cyclocondensation of 7,8-diaminoquinolines with α-acetyl-N-arylhydrazonoyl chlorides .

Triazoloquinazoline-8-Carboxylic Acid Derivatives

Structure : Example: 5-oxo-3-phenyl-1H,5H-[1,2,3]triazolo[1,5-a]this compound ().

  • Molecular Formula: ~C₁₅H₁₀N₄O₃ (estimated); Bioactivity: Potential anticancer applications inferred from structural analogs .
  • Synthesis: Limited details; likely involves multi-step cyclization and functionalization .

[1,4]Diazepino[2,3-h]quinolone Carboxylic Acid

Structure: A diazepine-fused quinolone derivative.

  • Synthesis: Prepared via PPA-catalyzed lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acids .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Bioactivity Synthesis Method References
This compound Not explicitly provided ~176–200 (estimated) Anticancer (inferred) Multi-step cyclization (e.g., triazoloquinazoline derivatives)
Quinoline-8-carboxylic acid C₁₀H₇NO₂ 173.17 Antibacterial Reduction of nitro/azido precursors
Pyrido[2,3-f]quinoxaline-8-carboxylate C₁₅H₁₃N₃O₃ 283.28 (example) Antitumor, antituberculosis Cyclocondensation with hydrazonoyl chlorides
Triazolothis compound C₁₅H₁₀N₄O₃ (estimated) ~294.27 Anticancer (structural analogs) Multi-step functionalization

Key Research Findings

  • Synthetic Complexity: Quinazoline derivatives generally require multi-step syntheses (e.g., cyclocondensation, lactamization) compared to simpler quinoline analogs .
  • Bioactivity Diversity: Quinoxaline and pyrido-quinoxaline derivatives show broader antitumor activity, while quinolines dominate antibacterial applications .

Biological Activity

Quinazoline-8-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, supported by data tables and case studies.

Overview of Biological Activities

Quinazoline derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer : Several studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation. For example, compounds based on quinazoline scaffolds have shown significant cytotoxic effects against various human cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory : this compound has been noted for its anti-inflammatory properties, which can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes .
  • Antimicrobial : Research indicates that quinazoline derivatives possess antimicrobial activity against a variety of pathogens, making them potential candidates for antibiotic development .
  • Enzyme Inhibition : The compound has been shown to act as an inhibitor of carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in biological systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the carboxylic acid group and the introduction of various substituents can enhance its potency and selectivity. For instance, the presence of bulky groups linked to the acetamide moiety has been associated with increased biological activity .

Case Studies

  • Anticancer Activity : A study synthesized a series of quinazoline-based hybrids and tested their anticancer properties against the MDA-MB-231 cell line. The results showed IC50 values ranging from 0.36 to 40.90 μM, with one compound exhibiting a 63% EGFR inhibitory profile compared to erlotinib .
  • Enzyme Inhibition : this compound derivatives were evaluated for their inhibitory effects on hCA I, II, IX, and XII isoforms. These compounds demonstrated promising inhibitory activities, highlighting their potential in treating conditions such as glaucoma and cancer .
  • Anti-inflammatory Properties : A hybrid compound featuring quinazoline was assessed for its COX-1/2 inhibitory activity. The results indicated that modifications to the phenyl rings significantly affected the selectivity towards COX-2, enhancing its therapeutic potential for inflammatory diseases .

Data Tables

Biological ActivityCompoundIC50 (μM)Reference
AnticancerCompound 100.36 - 40.90
COX InhibitionHybrid CompoundNot specified
CA InhibitionQuinazoline DerivativeNot specified

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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